

Spectroscopic Profile of 2,3-Dihydrobenzo[b]furan-7-ylamine: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dihydrobenzo[b]furan-7-ylamine

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2,3-Dihydrobenzo[b]furan-7-ylamine**. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide offers a detailed summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for **2,3-Dihydrobenzo[b]furan-7-ylamine**. This data is based on the analysis of structurally similar compounds and predictive models, providing a reliable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.7-6.9	m	2H	Ar-H
~6.6	d	1H	Ar-H
4.58	t	2H	O-CH ₂
3.6 (broad s)	2H	NH ₂	
3.19	t	2H	Ar-CH ₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~159	C-O (Ar)
~145	C-NH ₂ (Ar)
~129	C-H (Ar)
~125	C-H (Ar)
~115	C (Ar)
~110	C-H (Ar)
71.3	O-CH ₂
29.7	Ar-CH ₂

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
3450-3300	N-H stretch (amine)
3050-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic)
1620-1580	N-H bend (amine)
1600-1450	C=C stretch (aromatic)
1250-1200	C-O stretch (aryl ether)
1100-1000	C-N stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
149	100	[M] ⁺ (Molecular Ion)
120	~80	[M - NH ₂ - H] ⁺
92	~60	[C ₆ H ₆ N] ⁺
65	~40	[C ₅ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2,3-Dihydrobenzo[b]furan-7-ylamine** (approximately 10-20 mg) is prepared in a suitable deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer at room temperature.^[1] For ¹H NMR, the spectral width is set from -2 to 12 ppm, with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a high-quality spectrum. For ¹³C NMR, a spectral width of 0 to 220 ppm is used, with a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans may be

required to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed.^[2] A small amount of the solid **2,3-Dihydrobenzo[b]furan-7-ylamine** is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded, typically in the range of 4000 to 400 cm^{-1} .^[2] An alternative method for solid samples is the KBr pellet technique.^[2] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the IR spectrometer for analysis.^[2]

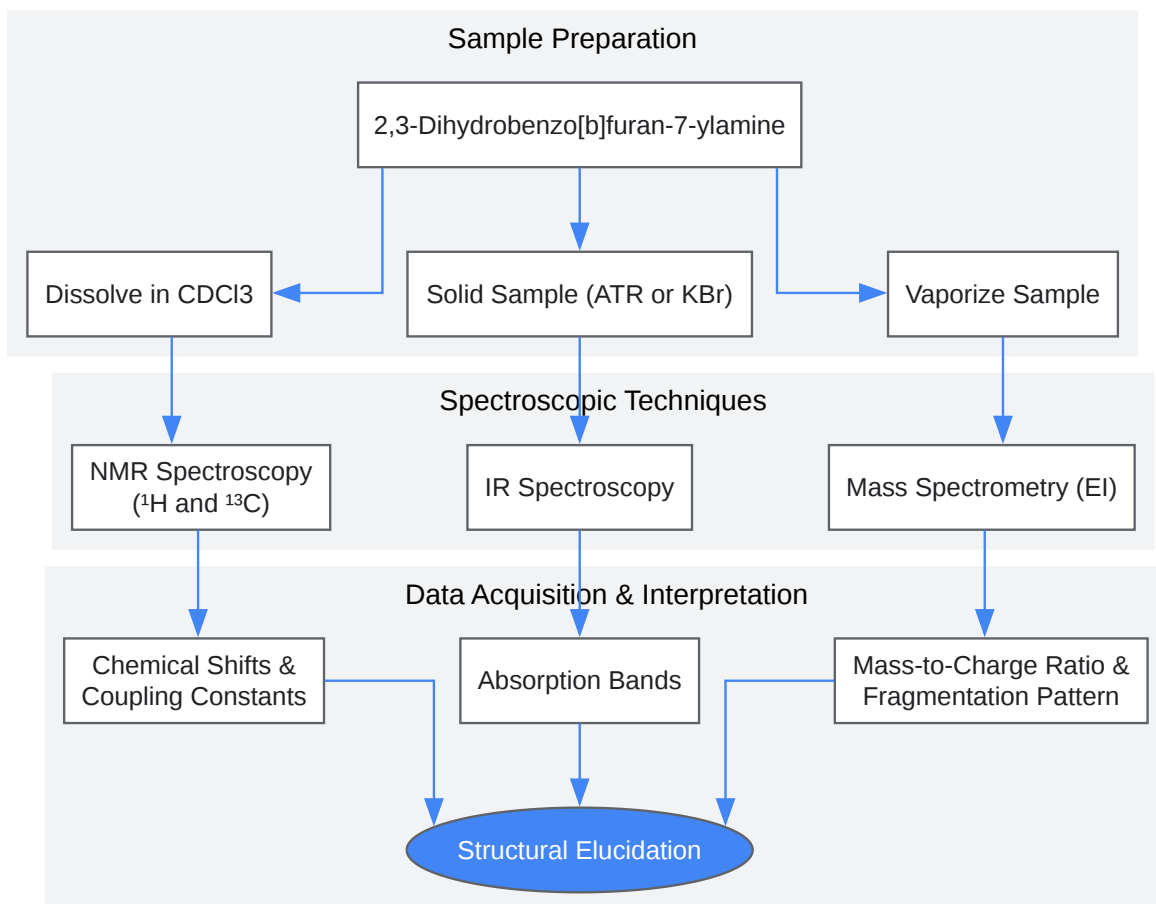
Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.^{[3][4][5]} The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The standard electron energy for EI is 70 eV.^{[3][4]} The ion source is maintained at a temperature sufficient to vaporize the sample without thermal decomposition. The mass analyzer is scanned over a mass-to-charge (m/z) range, for example, from 40 to 500 amu, to detect the molecular ion and characteristic fragment ions.^[3]

Visualizations

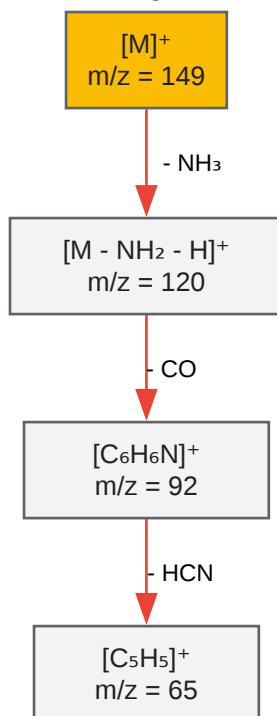
The following diagrams illustrate key experimental workflows and relationships.

Workflow for Spectroscopic Analysis

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Spectroscopic Analysis Workflow

Proposed EI-MS Fragmentation Pathway



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EI-MS Fragmentation Pathway

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